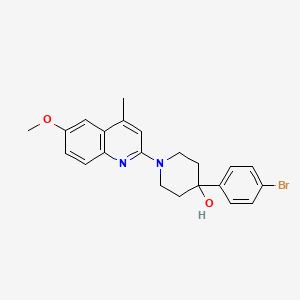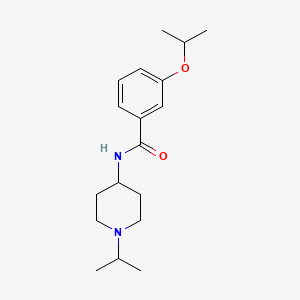![molecular formula C23H15NOS B4882915 6-(4-methylphenyl)-5H-benzo[a]phenothiazin-5-one](/img/structure/B4882915.png)
6-(4-methylphenyl)-5H-benzo[a]phenothiazin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-methylphenyl)-5H-benzo[a]phenothiazin-5-one, also known as MBPT, is a chemical compound that belongs to the phenothiazine family. It has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.
Aplicaciones Científicas De Investigación
6-(4-methylphenyl)-5H-benzo[a]phenothiazin-5-one has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for dopamine receptors, which are involved in the regulation of mood, motivation, and reward. 6-(4-methylphenyl)-5H-benzo[a]phenothiazin-5-one has also been shown to modulate the activity of other neurotransmitters, such as serotonin and norepinephrine.
Mecanismo De Acción
The exact mechanism of action of 6-(4-methylphenyl)-5H-benzo[a]phenothiazin-5-one is not yet fully understood. However, it is believed to act as a dopamine receptor antagonist, which means it blocks the activity of dopamine in the brain. This leads to a decrease in the release of dopamine, which can have a calming effect on the brain. 6-(4-methylphenyl)-5H-benzo[a]phenothiazin-5-one has also been shown to modulate the activity of other neurotransmitters, such as serotonin and norepinephrine.
Biochemical and Physiological Effects
6-(4-methylphenyl)-5H-benzo[a]phenothiazin-5-one has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of dopamine, which can have a calming effect on the brain. 6-(4-methylphenyl)-5H-benzo[a]phenothiazin-5-one has also been shown to modulate the activity of other neurotransmitters, such as serotonin and norepinephrine. Additionally, 6-(4-methylphenyl)-5H-benzo[a]phenothiazin-5-one has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(4-methylphenyl)-5H-benzo[a]phenothiazin-5-one has several advantages for lab experiments. It has a high affinity for dopamine receptors, which makes it a useful tool for studying the role of dopamine in the brain. 6-(4-methylphenyl)-5H-benzo[a]phenothiazin-5-one is also relatively stable and can be easily synthesized in the lab. However, there are also some limitations to using 6-(4-methylphenyl)-5H-benzo[a]phenothiazin-5-one in lab experiments. For example, it has a low solubility in water, which can make it difficult to administer to animals.
Direcciones Futuras
There are several future directions for research on 6-(4-methylphenyl)-5H-benzo[a]phenothiazin-5-one. One area of interest is its potential use as a treatment for neurological disorders, such as Parkinson's disease and schizophrenia. Another area of interest is its potential use as a tool for studying the role of dopamine in the brain. Further research is also needed to fully understand the mechanism of action of 6-(4-methylphenyl)-5H-benzo[a]phenothiazin-5-one and its effects on other neurotransmitters. Additionally, modifications to the synthesis method may be needed to improve the yield and purity of the compound.
Métodos De Síntesis
The synthesis of 6-(4-methylphenyl)-5H-benzo[a]phenothiazin-5-one involves the reaction of 4-methylthiobenzoic acid with 2-chloro-N-(4-methylphenyl)acetamide in the presence of a base. The resulting product is then cyclized to form 6-(4-methylphenyl)-5H-benzo[a]phenothiazin-5-one. The synthesis method has been well established in the literature, and several modifications have been proposed to improve the yield and purity of the compound.
Propiedades
IUPAC Name |
6-(4-methylphenyl)benzo[a]phenothiazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15NOS/c1-14-10-12-15(13-11-14)20-22(25)17-7-3-2-6-16(17)21-23(20)26-19-9-5-4-8-18(19)24-21/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYQTXAEMJAKQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C(=NC4=CC=CC=C4S3)C5=CC=CC=C5C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methylphenyl)benzo[a]phenothiazin-5-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B4882849.png)
![(2,6-difluorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B4882852.png)
![1-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B4882855.png)


![N-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-propanamine](/img/structure/B4882889.png)

![N-(2,3-dihydro-1H-inden-2-yl)-3-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide](/img/structure/B4882901.png)
![[5-(5-isoquinolinyl)-2-methoxyphenyl]methanol trifluoroacetate (salt)](/img/structure/B4882912.png)
![1-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B4882920.png)
![N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B4882925.png)
![N-[4-(2-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]acetamide](/img/structure/B4882931.png)
![N-[4-(aminosulfonyl)phenyl]-2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B4882938.png)